3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

Description

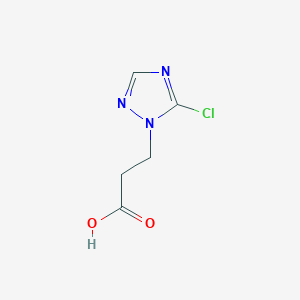

3-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a chlorine atom at the 5-position and a propanoic acid moiety at the 1-position. Its molecular formula is C₅H₆ClN₃O₂ (molecular weight: 175.58–189.60, depending on the isomer and substituent positions) . The compound is cataloged under CAS numbers 1554660-78-4 and 586337-85-1, with a purity of 95% in commercial supplies . It is of interest in medicinal and agrochemical research due to the bioactivity of triazole derivatives, particularly their roles as enzyme inhibitors or antimicrobial agents .

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVFRRHZRBEEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Chlorine vs. Bromine Substitution

- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid (CAS: 933690-20-1) replaces chlorine with bromine, increasing molecular weight to 220.02 (C₅H₆BrN₃O₂).

- 3-(1H-1,2,4-Triazol-1-yl)propanoic acid (CAS: 76686-84-5), lacking halogen substitution, has a lower molecular weight (141.13) and reduced bioactivity but milder hazards (H302: harmful if swallowed) .

Hydroxyl and Amino Derivatives

- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1450828-63-3) introduces a hydroxyl group, altering solubility and hydrogen-bonding capacity (C₅H₇N₃O₃; MW: 157.13) .

Positional Isomerism

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1782284-08-5) differs in the chlorine position (3- vs. 5-position on the triazole ring). This minor structural change can significantly affect electronic properties and binding affinity to biological targets .

Table 1: Key Properties of Selected Triazole Propanoic Acid Derivatives

Key Observations:

- Chlorine vs. Bromine : Bromine increases molecular weight by ~25% and toxicity (H301 vs. H302 for chlorine).

- Hydroxyl Substitution : Enhances polarity, likely improving aqueous solubility compared to halogenated analogs.

Biological Activity

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of 175.57 g/mol. It has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article details its biological activity, synthesis, and research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 5-chloro-1H-1,2,4-triazole with propanoic acid derivatives under controlled conditions. Common methods include:

- Base-assisted reactions using sodium hydroxide or potassium carbonate.

- Industrial methods may employ continuous flow reactors to optimize yield and efficiency.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation to form higher oxidation state derivatives.

- Reduction using agents like lithium aluminum hydride (LiAlH4).

- Substitution reactions where the chlorine atom can be replaced with other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. In vitro studies reveal that it effectively inhibits the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

One notable study explored the compound's efficacy against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as a therapeutic agent in treating infections caused by resistant bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Highly effective |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to disrupt cellular processes in microorganisms through interference with nucleic acid synthesis or cell wall integrity.

Recent Studies

Recent publications have highlighted the compound's potential in drug development:

- A study demonstrated its ability to act as an inhibitor for specific enzymes involved in fungal metabolism, suggesting a dual role as both an antifungal and antibacterial agent .

Comparative Analysis

When compared to similar triazole compounds, this compound shows unique properties due to its specific substitution pattern on the triazole ring. This uniqueness may provide advantages in selectivity and potency against target pathogens.

| Compound | Activity | Unique Features |

|---|---|---|

| This compound | High | Specific chlorine substitution |

| 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid | Moderate | Different substitution pattern |

Q & A

Q. What are the standard synthetic routes for 3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing a triazole precursor (e.g., 5-chloro-1H-1,2,4-triazole) with a halogenated propanoic acid derivative (e.g., 3-chloropropanoic acid) in a polar aprotic solvent like acetone or DMF. For example, analogous syntheses of triazole-containing propanoic acids have employed reflux conditions (80–100°C) with sodium acetate as a base to facilitate deprotonation and nucleophilic attack . Post-reaction, the product is purified via recrystallization (e.g., using methanol or ethanol) and characterized via NMR, IR, and elemental analysis.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on complementary analytical techniques:

- 1H/13C NMR : The triazole ring protons (δ ~8.0–8.5 ppm) and propanoic acid chain (δ ~2.5–3.5 ppm for CH2 groups) are key diagnostic signals .

- IR Spectroscopy : Absorbance bands for carboxylic acid (-COOH, ~1700 cm⁻¹) and triazole ring (C=N, ~1500–1600 cm⁻¹) validate functional groups .

- Elemental Analysis : Matches between calculated and observed C/H/N/O percentages confirm purity (>95% typical for research-grade compounds) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under reflux conditions?

Yield optimization involves systematic parameter adjustments:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates compared to acetone, reducing side reactions .

- Catalyst Use : Adding catalytic KI or tetrabutylammonium bromide (TBAB) can accelerate halogen displacement in the triazole ring .

- Reaction Time : Extended reflux (12–24 hours) may improve conversion rates, but must be balanced against thermal decomposition risks .

- Workup Strategy : Neutralizing the reaction mixture with dilute HCl before recrystallization minimizes acid-catalyzed degradation .

Q. What methodologies resolve contradictions in spectroscopic data interpretation for this compound?

Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR signals) require:

- Variable Temperature (VT) NMR : To assess dynamic effects (e.g., rotameric equilibria in the propanoic acid chain) .

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping triazole ring signals .

- X-ray Crystallography : Definitive structural elucidation resolves ambiguities in stereochemistry or regiochemistry .

Q. What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Derivative design focuses on functionalizing the triazole ring or propanoic acid chain:

- Triazole Modifications : Introduce substituents (e.g., aryl, alkyl) at the 3-position via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, halogenated analogues can be synthesized using 5-bromo- or 5-iodo-triazole precursors .

- Propanoic Acid Chain Alterations : Replace the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) via coupling reactions (EDC/HOBt) to study pH-dependent solubility or receptor binding .

- Hybrid Molecules : Conjugate the compound with bioactive scaffolds (e.g., thiazole, pyridine) using click chemistry (CuAAC) to enhance pharmacological properties .

Methodological Considerations

Q. How should researchers design bioassays to evaluate the biological activity of this compound?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, antimicrobial activity):

- Enzyme Inhibition : Test against target enzymes (e.g., triazole-sensitive cytochrome P450 isoforms) using fluorogenic substrates and IC50 determination .

- Antimicrobial Screening : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with ciprofloxacin as a positive control .

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

Impurity profiling requires:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) paired with high-resolution MS to identify byproducts (e.g., unreacted triazole precursors) .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane) track reaction progress and detect low-polarity impurities .

- DSC/TGA : Thermal analysis identifies polymorphic forms or hydrated species that may affect stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.